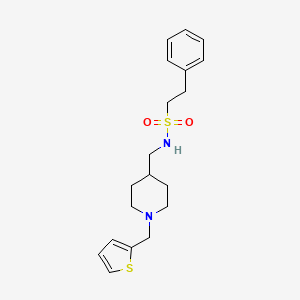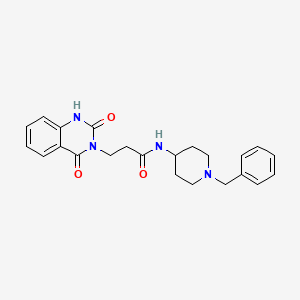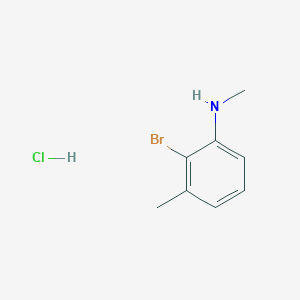
2-Bromo-N,3-dimethylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N,3-dimethylaniline hydrochloride is a chemical compound with the molecular weight of 236.54 .
Synthesis Analysis
The synthesis of 2-Bromo-N,3-dimethylaniline hydrochloride involves several steps. It may be used in the synthesis of bis[(2-dimethylamino)phenyl]amine via a multi-step reaction procedure .Molecular Structure Analysis
The InChI code for 2-Bromo-N,3-dimethylaniline hydrochloride is 1S/C8H10BrN.ClH/c1-6-4-3-5-7 (10-2)8 (6)9;/h3-5,10H,1-2H3;1H . The molecular formula is C8H10BrN .Chemical Reactions Analysis
2-Bromo-N,3-dimethylaniline hydrochloride is involved in various chemical reactions. For instance, it can be used to prepare 3-fluoro-N,N-dimethylaniline . It may also be used in the synthesis of bis[(2-dimethylamino)phenyl]amine via a multi-step reaction procedure .Physical And Chemical Properties Analysis
2-Bromo-N,3-dimethylaniline hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Electrochemical Oxidation
- Arias, Brillas, and Costa (1990) studied the electrochemical oxidation of substituted p-bromoanilines, including compounds similar to 2-Bromo-N,3-dimethylaniline; hydrochloride. They explored the oxidation processes and final products, providing insights into the electrochemical behavior of these compounds (Arias, Brillas, & Costa, 1990).
In Vivo Metabolism Studies
- Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. This study is significant for understanding the metabolic pathways and derivatives of similar brominated compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Synthesis and Characterization
- Vaid et al. (2014) described the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starting from 2,4-dimethylaniline. This demonstrates the utility of dimethylaniline derivatives in the synthesis of complex organic compounds (Vaid, Boini, Alt, Spitler, Hadden, Frank, & Moher, 2014).
HPLC Analysis
- A method using High-Performance Liquid Chromatography (HPLC) for determining 6-bromo-2,4-dimethylaniline hydrochloride in diazo-reaction was proposed by Xing (2010), showcasing the compound's relevance in analytical chemistry (Xing, 2010).
Bromination Kinetics
- Bell and Maria (1969) measured the rates of bromination of various aromatic amines, including 4-bromo-N-dimethylaniline, highlighting the kinetics of reactions involving brominated anilines (Bell & Maria, 1969).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
2-bromo-N,3-dimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-4-3-5-7(10-2)8(6)9;/h3-5,10H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXKCGBZHWSTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-chlorophenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2841691.png)
![5-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2841692.png)
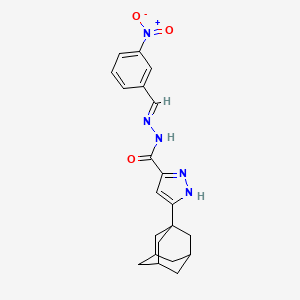

![{[(Allylamino)(imino)methyl]thio}acetic acid](/img/structure/B2841697.png)
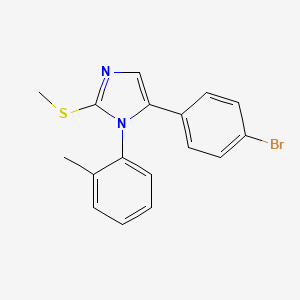

![5-Amino-1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile](/img/structure/B2841706.png)
![3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester](/img/structure/B2841709.png)
![1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2841710.png)

